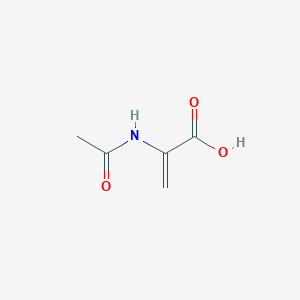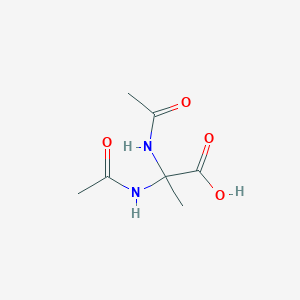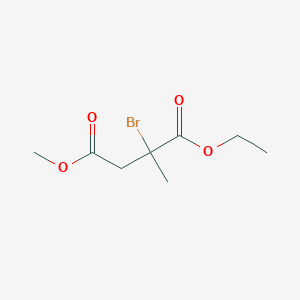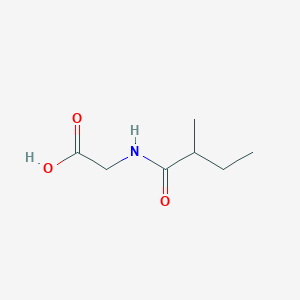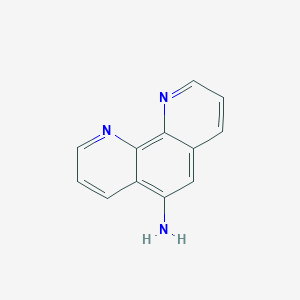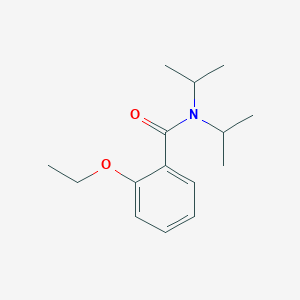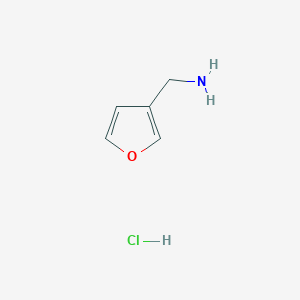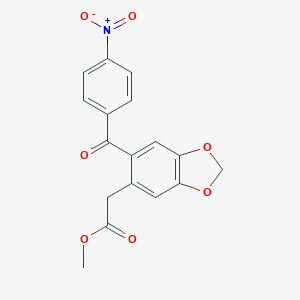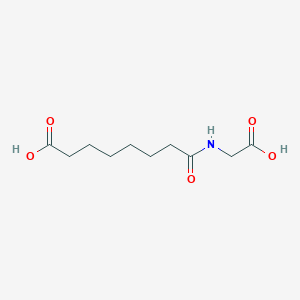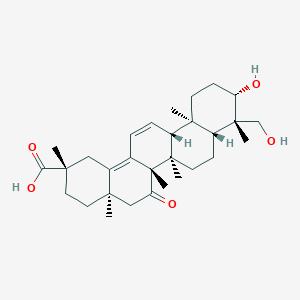![molecular formula C20H18O5 B135216 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione CAS No. 135635-83-5](/img/structure/B135216.png)
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione, also known as emodin, is a natural anthraquinone derivative found in various plants, including rhubarb, aloe vera, and Polygonum cuspidatum. Emodin has been widely studied for its potential therapeutic applications due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-diabetic effects.
Wirkmechanismus
Emodin exerts its diverse biological activities through various mechanisms, including the inhibition of protein kinases, topoisomerases, and NF-κB signaling pathways. Emodin has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), a transcription factor involved in glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
Emodin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, inhibition of viral replication, and improvement of glucose metabolism and insulin sensitivity. Emodin has also been shown to have antioxidant and anti-aging effects by reducing oxidative stress and increasing the expression of anti-aging genes.
Vorteile Und Einschränkungen Für Laborexperimente
Emodin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. However, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has some limitations, including its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione may have off-target effects and interact with other cellular components, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Moreover, future studies should investigate the optimal dosing, bioavailability, and pharmacokinetics of 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione in vivo, as well as its potential side effects and interactions with other drugs. Finally, future research should explore the development of novel 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione derivatives with improved efficacy, bioavailability, and selectivity for specific therapeutic targets.
Synthesemethoden
Emodin can be synthesized from various starting materials, including 1,3,6,8-tetrahydroxyanthraquinone, 1,3-dihydroxyanthraquinone, and 1,3,8-trihydroxyanthraquinone. The most common method for 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione synthesis is the oxidative demethylation of 1,3,8-trimethoxyanthraquinone using a strong oxidant, such as potassium permanganate or chromic acid.
Wissenschaftliche Forschungsanwendungen
Emodin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Emodin has been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of topoisomerase II, activation of caspase-3, and inhibition of NF-κB signaling. Emodin has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has been shown to have anti-viral effects against various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus. Emodin has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Eigenschaften
CAS-Nummer |
135635-83-5 |
|---|---|
Produktname |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,21,24H,8-9H2,1-2H3 |
InChI-Schlüssel |
ZTVTUCVOMPBGIG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
Kanonische SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
Synonyme |
SM 196B SM-196 B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
